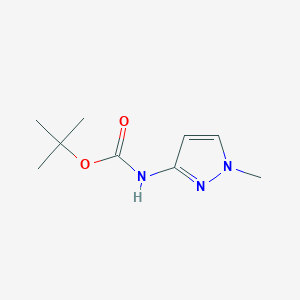

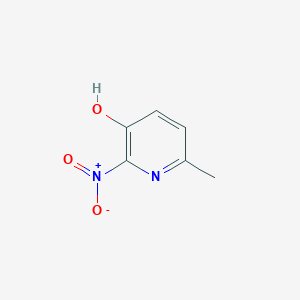

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate” is a chemical compound. It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which involved a solvent-free condensation/reduction reaction sequence . Another study reported the ambient-temperature synthesis of N-pyrazolyl imine through an uncatalyzed condensation reaction .Molecular Structure Analysis

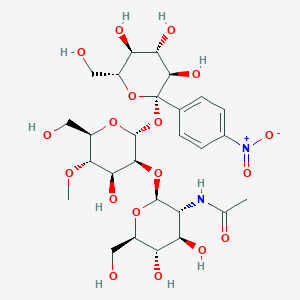

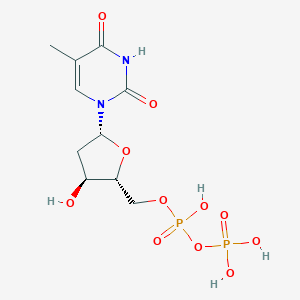

The molecular structure of “tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate” can be represented by the InChI code:1S/C9H15N3O2/c1-9(2,3)14-8(13)10-6-7-4-5-11-12-7/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) . This indicates that the compound has a molecular weight of 197.24 . Physical And Chemical Properties Analysis

“tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate” is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 197.24 .Scientific Research Applications

Intermediate for Natural Product Synthesis

These compounds serve as intermediates in the synthesis of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines .

Ambient-Temperature Synthesis

Ambient-temperature synthesis of related pyrazolyl compounds has been reported, which could be applicable for tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate as well .

Synthetic Route Development

A synthetic route involving nitrosation, reduction, esterification, amino group protection, and condensation steps has been developed for similar compounds .

One-Pot Synthesis Approach

Efficient one-pot synthesis methods for related compounds have been reported, which could be adapted for tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate synthesis .

Mechanism of Action

Target of Action

Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate, also known as Carbamic acid, (1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester (9CI), is a complex organic compound. Compounds with similar structures have been found to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound’s structure allows it to interact with its targets, leading to changes in their function . The compound’s structure, which includes a pyrazole ring, may allow it to bind to its targets and exert its effects .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s structure suggests that it may have certain properties affecting its bioavailability .

Result of Action

Based on its structure and the known effects of similar compounds, it may influence various cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its action .

properties

IUPAC Name |

tert-butyl N-(1-methylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBBFQQGDHUHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)